molecular formula C19H19N3O4 B2561621 3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid CAS No. 895908-94-8

3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid

Cat. No. B2561621
M. Wt: 353.378
InChI Key: ONHACSZYTRSPKH-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Characterization of Heterocyclic Azo Dyes

A study explored the synthesis of mono and double functional group transformation (FGT) azo dyes using ortho/para-aminobenzoic acids and their methyl esters as diazo components. The study highlighted the improved pH stability of these dyes due to 3-methoxypropylamine substitution, which removes the active hydrazone proton. This research opens avenues for developing heterocyclic azo dyes with enhanced pH stability, which could have applications in dyeing industries and materials science (Wang et al., 2018).

Multicomponent Reaction for Polyheterocyclic Systems

Another study reported the multicomponent reaction of l-proline, isatins, and excess of methyl propiolates, leading to unique polyheterocyclic systems. This research demonstrates a novel pathway for constructing complex heterocyclic structures, which could have implications in drug discovery and organic synthesis (Cao et al., 2019).

Synthesis of Cyclic Dipeptidyl Ureas

Research into the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduced a new class of cyclic dipeptidyl ureas. This work contributes to the field of peptide chemistry and could have applications in the development of peptidomimetics and bioactive compounds (Sañudo et al., 2006).

Anti-Diabetic Assay of Diorganotin(IV) Azo-Carboxylates

A study on the synthesis, characterization, and anti-diabetic assay of diorganotin(IV) azo-carboxylates revealed their potential anti-diabetic properties. This research provides insights into the application of organotin compounds in medicinal chemistry, especially concerning their role as α-glucosidase enzyme inhibitors (Roy et al., 2016).

Co-crystallisation of Benzoic Acid Derivatives

Investigations into the co-crystallisation of benzoic acid derivatives with N-containing bases have revealed stoichiometric variants, polymorphism, and twinning. Such studies are critical for understanding the solid-state chemistry of pharmaceuticals and could lead to the development of new materials with tailored properties (Skovsgaard & Bond, 2009).

Future Directions

The future directions of this compound are not directly available from the search results. However, there are numerous potential applications in drug development and as a catalyst in organic synthesis1. Further research and development are needed to fully realize the potential of this compound.


properties

IUPAC Name

3-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c23-17-6-2-5-16-14-7-12(10-22(16)17)9-21(11-14)19(26)20-15-4-1-3-13(8-15)18(24)25/h1-6,8,12,14H,7,9-11H2,(H,20,26)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHACSZYTRSPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)NC4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid

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